molecular formula C11H19Br B14610117 9-Bromo-2,6-dimethylnona-2,6-diene CAS No. 57419-14-4

9-Bromo-2,6-dimethylnona-2,6-diene

Cat. No.: B14610117
CAS No.: 57419-14-4
M. Wt: 231.17 g/mol
InChI Key: VUHRDQPTNUIRMC-UHFFFAOYSA-N
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Description

9-Bromo-2,6-dimethylnona-2,6-diene is a chemical compound with the molecular formula C11H19Br It is characterized by the presence of a bromine atom attached to a nonadiene structure with two methyl groups at the 2nd and 6th positions

Preparation Methods

The synthesis of 9-Bromo-2,6-dimethylnona-2,6-diene typically involves the bromination of 2,6-dimethylnona-2,6-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

9-Bromo-2,6-dimethylnona-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,6-dimethylnona-2,6-diene.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-2,6-dimethylnona-2,6-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Bromo-2,6-dimethylnona-2,6-diene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

9-Bromo-2,6-dimethylnona-2,6-diene can be compared with other similar compounds, such as:

    2-Bromo-2,6-dimethoxybiphenyl: Another brominated compound with different structural features and applications.

    4-Bromo-2,6-dimethylaniline: A compound with a bromine atom and methyl groups, used in different chemical contexts.

Properties

CAS No.

57419-14-4

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

9-bromo-2,6-dimethylnona-2,6-diene

InChI

InChI=1S/C11H19Br/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8H,4-5,7,9H2,1-3H3

InChI Key

VUHRDQPTNUIRMC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCBr)C)C

Origin of Product

United States

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